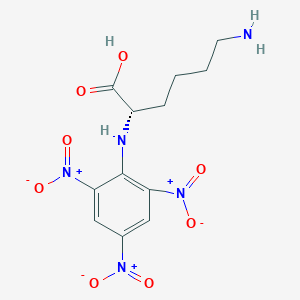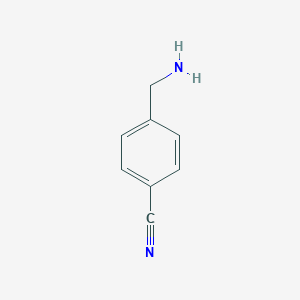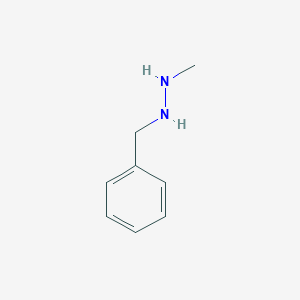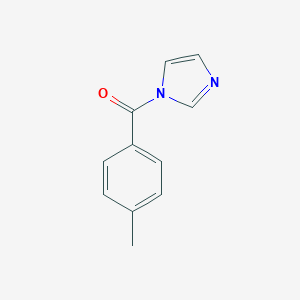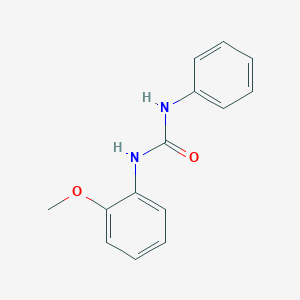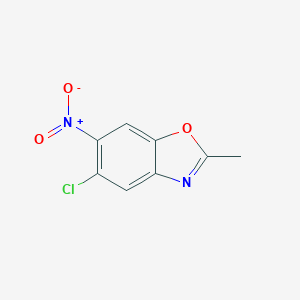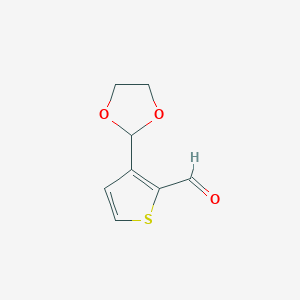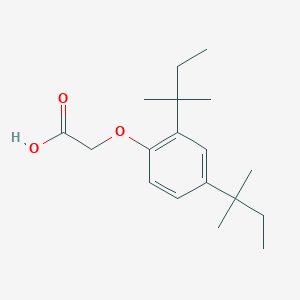
Indium sulfide (In2S3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium sulfide (In2S3) is an inorganic compound with the formula In2S3 . It is known for its “rotten egg” odor characteristic of sulfur compounds and produces hydrogen sulfide gas when reacted with mineral acids . It has three different structures known as yellow α-In2S3, red β-In2S3, and γ-In2S3 . The red β-In2S3 is considered the most stable form at room temperature .
Synthesis Analysis
In2S3 can be synthesized using various methods. One method involves a reaction of sodium sulfide with indium chloride at atmospheric pressure and room temperature conditions . Another method uses a template-free and surfactant-less hydrothermal process at 150 °C .Molecular Structure Analysis
In2S3 features tetrahedral In (III) centers linked to four sulfido ligands . It has three polymorphs: α-In2S3 has a defect cubic structure, β-In2S3 has a defect spinel structure, and γ-In2S3 has a layered structure .Chemical Reactions Analysis
Indium sulfide reacts with oxygen to form indium oxide and sulfur dioxide . It also reacts with water to form hydrogen sulfide and indium hydroxide .Physical And Chemical Properties Analysis
In2S3 is a nontoxic III–VI group semiconductor with a narrow bandgap of 1.9–2.3 eV . It has a molar mass of 325.82 g/mol, appears as a red powder, and has a density of 4.90 g/cm³ . It is insoluble in water .Scientific Research Applications
Thin Film Solar Cells : In2S3 is extensively used as a window or buffer layer in thin film solar cells. Its properties are improved through annealing and plasma treatment, enhancing solar cell performance (Rasool et al., 2020).
Photovoltaic Devices : The material is suitable for use as a window layer in various photovoltaic devices due to its high photosensitivity and electrical conductivity (Lugo-Loredo et al., 2014).
Optoelectronic Applications : Its direct band gap and photosensitivity make it ideal for optoelectronic applications, including high efficiency solar cells based on CuInS2-In2S3 heterostructures (Bartolomé et al., 2012).
Photoconversion : In2S3 is an efficient visible-light harvester used in photoconversion, showing potential in photocatalytic, photoelectrocatalytic, and photovoltaic systems for energy and environmental applications (Zhang et al., 2019).
Photodetectors : The material is promising for the fabrication of visible light photodetectors due to its wide energy band gap and n-type conductivity (Hemanth Kumar et al., 2019).
Optoelectronic Properties Modification : In2S3's properties can be tailored by incorporating graphene, enhancing its suitability for various optoelectronic devices, including photovoltaics and photocatalysts (John et al., 2020).
Buffer Layers in Solar Cells : In2S3 layers grown by ultrasonic spray pyrolysis are used in Cu(In,Ga)(S,Se)2 solar cells, contributing to improved solar cell efficiency (Buecheler et al., 2009).
Inorganic Photovoltaics : The material is implemented in organic photovoltaics as a buffer layer, showing potential in inverted hybrid device structures (Aslan et al., 2014).
Photocatalysis : In2S3 microspheres synthesized via hydrothermal processes show significant photocatalytic activity, demonstrating potential in environmental decontamination (Nayak et al., 2014).
Heterojunction Photocatalysts : Novel photocatalysts like In2S3/Bi2MoO6 heterostructures display enhanced photocatalytic performance, offering insights for efficient In2S3-based composite photocatalysts (Cui et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
12030-14-7 |
|---|---|
Molecular Formula |
InS |
Molecular Weight |
146.89 g/mol |
IUPAC Name |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
InChI Key |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
Canonical SMILES |
S=[In] |
Other CAS RN |
12030-24-9 37231-03-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
